

# Katacine: A Technical Guide to its Structure, Properties, and Biological Activity

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## Compound of Interest

Compound Name: *Katacine*

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## Abstract

**Katacine**, a natural product isolated from *Polygonum coriarium*, is a complex mixture of A-type proanthocyanidin polymers.[1] This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activities of **katacine**. It is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of this unique compound. This document details its physicochemical characteristics, provides established experimental protocols for its analysis, and describes its known mechanisms of action, including its role as a platelet agonist through C-type lectin-like receptor 2 (CLEC-2) activation and its reported antihypoxic properties.

## Chemical Structure and Properties

**Katacine** is not a single molecular entity but rather a heterogeneous mixture of polymeric A-type proanthocyanidins with varying degrees of polymerization.[1] The fundamental structural unit is a flavan-3-ol monomer. These monomers are linked together through characteristic A-type linkages, which involve both a C-C bond and an ether bond between the constituent units.

## General Structure

The basic monomeric unit of **katacine** has the molecular formula  $C_{15}H_{13}O_7$ . The polymers are formed from these units, with the smallest identified oligomer being a trimer.[2]

## Physicochemical Properties

A summary of the known chemical and physical properties of **katacine** is presented in Table 1. Proanthocyanidins, in general, are soluble in polar solvents like water, methanol, and ethanol, and exhibit strong UV absorption around 280 nm due to their phenolic nature.

Table 1: Chemical and Physical Properties of **Katacine**

Property	Value	Source
Source	Polygonum coriarium	[1]
Chemical Class	A-type Proanthocyanidin Polymers	[1]
CAS Number	135151-34-7	
Monomer Molecular Formula	C <sub>15</sub> H <sub>13</sub> O <sub>7</sub>	
Trimer Molecular Formula	C <sub>45</sub> H <sub>38</sub> O <sub>21</sub>	
Trimer Molecular Weight	~914.8 g/mol	[3]
Appearance	Powder	
Melting Point	290-300 °C	
Solubility	Soluble in polar solvents (e.g., water, methanol, ethanol)	
UV Maximum Absorption (λ <sub>max</sub> )	~280 nm	

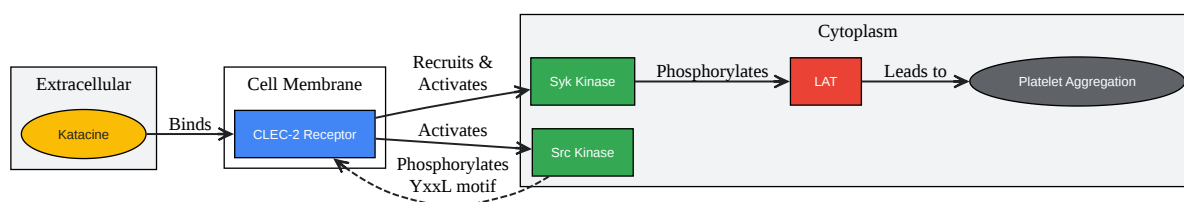
## Biological Activity

**Katacine** exhibits significant biological activity, most notably as a platelet agonist through the activation of the C-type lectin-like receptor 2 (CLEC-2). It has also been reported to possess antihypoxic properties.

## Platelet Aggregation via CLEC-2 Signaling

**Katacine** has been identified as a novel, non-protein ligand for CLEC-2, a key receptor in thromboinflammation.[4] The binding of **katacine** to CLEC-2 induces platelet aggregation. This activation is dependent on Src and Syk kinases, leading to the phosphorylation of downstream signaling proteins.[4]

The binding of **katacine** to the extracellular domain of CLEC-2 initiates a signaling cascade within the platelet. This leads to the phosphorylation of the YxxL motif in the cytoplasmic tail of CLEC-2 by Src family kinases. This phosphorylation event recruits and activates Syk kinase, which in turn phosphorylates downstream effector molecules, including Linker for Activation of T-cells (LAT). This ultimately results in platelet activation and aggregation.



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Caption: CLEC-2 signaling pathway activated by **katacine**.

## Antihypoxic Activity

**Katacine** has demonstrated antihypoxic effects, suggesting a protective role against oxygen deprivation.[1] The underlying mechanism is believed to be linked to its antioxidant properties. Proanthocyanidins are potent antioxidants, and this activity likely contributes to the protective functions of **katacine** under hypoxic conditions by mitigating oxidative stress.

## Experimental Protocols

This section provides detailed methodologies for the extraction, characterization, and biological evaluation of **katacine**.

## Extraction and Purification of Katakine from Polygonum coriarium

This protocol is adapted from general methods for the extraction of proanthocyanidins from Polygonum species.

- Extraction:
  - Air-dried and powdered plant material of Polygonum coriarium is extracted with an 80% aqueous acetone solution at room temperature with continuous stirring for 24 hours.
  - The mixture is filtered, and the solid residue is re-extracted under the same conditions.
  - The filtrates are combined, and the acetone is removed under reduced pressure using a rotary evaporator.
  - The remaining aqueous solution is washed with hexane to remove lipids and chlorophyll.
  - The aqueous phase is then extracted sequentially with ethyl acetate. The ethyl acetate fractions containing the proanthocyanidins are combined.
- Purification:
  - The combined ethyl acetate extracts are concentrated under reduced pressure.
  - The concentrated extract is loaded onto a Sephadex LH-20 column pre-equilibrated with ethanol.
  - The column is first washed with ethanol to remove low molecular weight phenolic compounds.
  - The proanthocyanidin fraction (**katakine**) is then eluted with an acetone:water (7:3, v/v) mixture.
  - The collected fractions are concentrated under reduced pressure and then lyophilized to obtain the purified **katakine** powder.

## Structural Characterization

- System: Agilent 1200 series or equivalent with a Diode Array Detector (DAD).
- Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5  $\mu$ m particle size).
- Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
- Gradient Program: A linear gradient from 5% to 40% B over 40 minutes, followed by a wash and re-equilibration step.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at 280 nm.
- Sample Preparation: Purified **katacine** is dissolved in the initial mobile phase composition.
- Instrument: Bruker Avance 500 MHz spectrometer or equivalent.
- Solvent: Deuterated methanol (CD<sub>3</sub>OD) or acetone-d<sub>6</sub>.
- Experiments:
  - <sup>1</sup>H NMR: To observe the proton signals of the aromatic and aliphatic regions.
  - <sup>13</sup>C NMR: To identify the carbon skeleton and the characteristic signals of the A-type linkage.
  - 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and confirm the structural features of the proanthocyanidin polymers.

## Biological Assays

- Platelet Preparation: Washed human platelets are prepared from fresh whole blood collected in acid-citrate-dextrose.
- Assay: Platelet aggregation is measured using a light transmission aggregometer.

- Procedure:
  - Washed platelets ( $2 \times 10^8$  platelets/mL) are placed in the aggregometer cuvettes and stirred at 37°C.
  - A baseline of light transmission is established.
  - **Katacine** (at desired concentrations, e.g., 1-30  $\mu$ M) is added, and the change in light transmission is recorded for at least 5 minutes.[5]
  - The extent of aggregation is expressed as the maximum percentage change in light transmission.
- Platelet Stimulation and Lysis:
  - Washed platelets ( $4 \times 10^8$ /mL) are stimulated with **katacine** (e.g., 10  $\mu$ M) or a vehicle control for 5 minutes at 37°C with stirring.
  - The stimulation is stopped by adding ice-cold lysis buffer containing protease and phosphatase inhibitors.
- Immunoprecipitation of CLEC-2:
  - The platelet lysates are incubated with an anti-CLEC-2 antibody overnight at 4°C.
  - Protein A/G agarose beads are added to capture the antibody-protein complexes.
  - The beads are washed, and the immunoprecipitated proteins are eluted by boiling in SDS-PAGE sample buffer.
- Western Blotting:
  - The proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
  - The membrane is blocked and then incubated with a primary antibody against phosphotyrosine to detect phosphorylated CLEC-2.

- For downstream signaling, whole cell lysates are used, and membranes are probed with antibodies against phosphorylated Syk and LAT.
- After incubation with a horseradish peroxidase-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence detection system.

Caption: General experimental workflow for **katacine**.

## Conclusion

**Katacine** represents a complex but promising natural product with well-defined platelet-activating properties and potential antihypoxic effects. Its unique polymeric A-type proanthocyanidin structure presents both challenges and opportunities for drug development. The methodologies outlined in this guide provide a framework for the consistent extraction, characterization, and biological evaluation of **katacine**, facilitating further research into its therapeutic applications. Future studies should focus on elucidating the precise structure-activity relationships of the different polymeric forms of **katacine** and further exploring the molecular mechanisms underlying its antihypoxic activity.

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